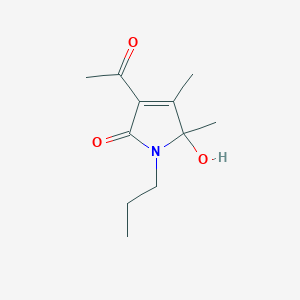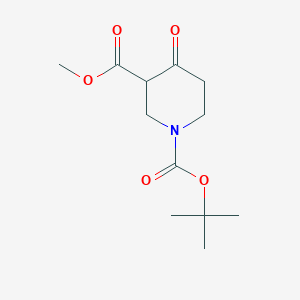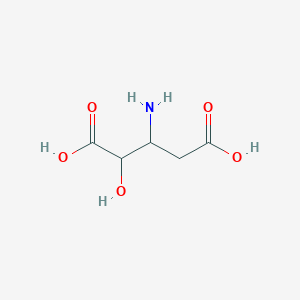
3-Amino-2-hydroxypentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxypentanedioic acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid that is formed during the metabolism of methionine. It is a cyclic thioester that can be hydrolyzed to form homocysteine, an important intermediate in the biosynthesis of cysteine and methionine. In recent years, 3-Amino-2-hydroxypentanedioic acid has gained attention for its potential role in various physiological and pathological processes.
Wirkmechanismus
The exact mechanism of action of 3-Amino-2-hydroxypentanedioic acid is not fully understood. However, it is believed to exert its effects by disrupting the normal function of proteins and enzymes in the body. It has been shown to inhibit the activity of various enzymes involved in the metabolism of 3-Amino-2-hydroxypentanedioic acid, leading to an accumulation of this amino acid in the body.
Biochemical and Physiological Effects:
Elevated levels of 3-Amino-2-hydroxypentanedioic acid have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer. It has been shown to promote oxidative stress and inflammation, which are key contributors to the development of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Amino-2-hydroxypentanedioic acid in lab experiments include its potential as a biomarker for various diseases and its ability to disrupt the normal function of enzymes and proteins in the body. However, its limitations include its potential toxicity at high concentrations and its complex metabolism in the body.
Zukünftige Richtungen
Future research on 3-Amino-2-hydroxypentanedioic acid should focus on identifying its precise role in the development of cardiovascular disease, Alzheimer's disease, and cancer. It should also explore its potential as a therapeutic target for these diseases. Additionally, further studies are needed to determine the optimal methods for measuring 3-Amino-2-hydroxypentanedioic acid levels in the body and to develop new biomarkers for these diseases.
Synthesemethoden
3-Amino-2-hydroxypentanedioic acid can be synthesized by the reaction of methionine with sulfur trioxide or thionyl chloride, followed by hydrolysis of the resulting thiolactone. Alternatively, it can be synthesized by the reaction of 3-Amino-2-hydroxypentanedioic acid with acetic anhydride, followed by hydrolysis of the resulting thiolactone.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-hydroxypentanedioic acid has been studied extensively for its potential role in various physiological and pathological processes. It has been implicated in the development of cardiovascular disease, Alzheimer's disease, and cancer. It has also been studied for its potential use as a biomarker for these diseases.
Eigenschaften
CAS-Nummer |
174320-28-6 |
|---|---|
Produktname |
3-Amino-2-hydroxypentanedioic acid |
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
3-amino-2-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-2(1-3(7)8)4(9)5(10)11/h2,4,9H,1,6H2,(H,7,8)(H,10,11) |
InChI-Schlüssel |
FYEASJKRDJYNDI-UHFFFAOYSA-N |
SMILES |
C(C(C(C(=O)O)O)N)C(=O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)N)C(=O)O |
Synonyme |
Pentanedioic acid, 3-amino-2-hydroxy-, (+)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



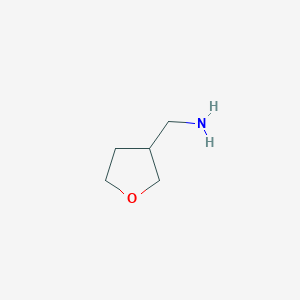
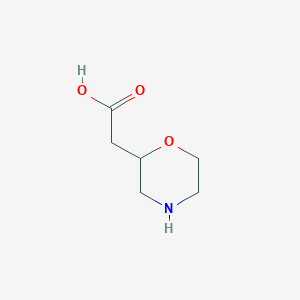

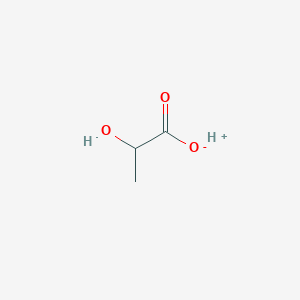
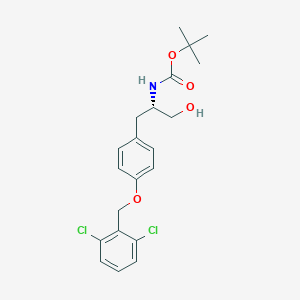

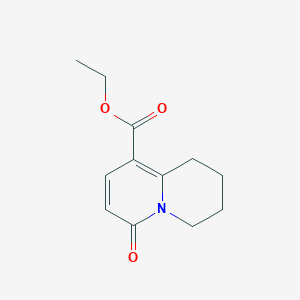

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
